4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Select CAS 896573-66-3 for CNS fragment screening—not a generic piperazine. The ortho-methyl group restricts conformation, boosting sigma receptor selectivity beyond unsubstituted analogs. 4-Fluorophenyl engages cation-π GPCR interactions. Superior ligand efficiency: 11% lower MW and 0.6 logP below chloro-substituted alternatives. Urea motif enables kinase hinge binding. At MW 313.4, TPSA 35.6 Ų, XLogP3 3.2, it occupies optimal lead-like space. Demand this exact substitution pattern—generic replacements risk off-target activity and PK disruption.

Molecular Formula C18H20FN3O
Molecular Weight 313.376
CAS No. 896573-66-3
Cat. No. B3014411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
CAS896573-66-3
Molecular FormulaC18H20FN3O
Molecular Weight313.376
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3O/c1-14-4-2-3-5-17(14)20-18(23)22-12-10-21(11-13-22)16-8-6-15(19)7-9-16/h2-9H,10-13H2,1H3,(H,20,23)
InChIKeyFUZKYNAEOLZSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 896573-66-3): Comparative Procurement Evidence Guide for Piperazine-1-carboxamide Derivatives


4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 896573-66-3) is a synthetic small molecule belonging to the N-aryl piperazine-1-carboxamide class, characterized by a 4-fluorophenyl substituent on the piperazine ring and a 2-methylphenyl (o-tolyl) group on the urea nitrogen [1]. This compound has been catalogued in fragment-based screening libraries (e.g., Oprea lead-like set) and is commercially available for research use . Its core scaffold is shared with pharmacologically active chemotypes explored as CCR2 antagonists, sigma receptor ligands, and kinase inhibitors, making the precise substitution pattern a critical determinant of target engagement and selectivity [2].

Why 4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide Cannot Be Simply Replaced by a Generic Piperazine-1-carboxamide Analog


Within the N-aryl piperazine-1-carboxamide series, receptor affinity and pharmacokinetic properties are exquisitely sensitive to the electronic and steric character of both the N-aryl and piperazine N-substituents. For example, in the CCR2 antagonist program, introduction of a 4-fluorophenyl group combined with specific N-aryl modifications was essential to balance potency against hERG liability, demonstrating that subtle structural variations produce non-linear changes in polypharmacology [1]. Similarly, sigma receptor binding affinity in 1-phenylpiperazine analogs is dramatically modulated by the position and nature of aryl substituents; the ortho-methyl group on the N-phenyl ring present in this compound is known to restrict conformational freedom and alter hydrogen-bonding capacity relative to unsubstituted or para-substituted analogs [2]. Generic substitution without matching these precise structural features risks losing target engagement, introducing off-target activity, or altering physicochemical properties such as logP and TPSA beyond acceptable ranges [3].

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 896573-66-3) vs. Closest Analogs


Enhanced Lipophilicity vs. Des-Fluoro Analog Improves Membrane Permeability and CNS Drug-Likeness

The target compound incorporates a 4-fluorophenyl substituent that significantly increases calculated lipophilicity (XLogP3 = 3.2) compared to the des-fluoro analog 4-phenyl-N-(2-methylphenyl)piperazine-1-carboxamide (XLogP ≈ 2.8), while maintaining an identical TPSA of 35.6 Ų [1]. In CNS drug discovery, an XLogP in the 3–5 range combined with TPSA < 40 Ų is strongly associated with optimal passive blood-brain barrier permeation; the 0.4 log unit increase represents a approximately 2.5-fold theoretical increase in octanol-water partition coefficient, which can enhance CNS exposure without violating lead-likeness criteria [2]. The fluorine atom also provides metabolic stability advantages by blocking potential CYP450-mediated oxidation at the para position of the phenyl ring [3].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Ortho-Methyl Substitution on the N-Phenyl Ring Provides Conformational Constraint Lacking in Para-Substituted Analogs

The 2-methylphenyl (o-tolyl) group on the urea nitrogen introduces steric hindrance that restricts rotation around the N–C(aryl) bond and alters the preferred conformation of the urea moiety compared to 4-methylphenyl (p-tolyl) analogs such as 4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide . In sigma receptor ligand series, ortho-substitution on the N-phenyl ring has been shown to reduce affinity for sigma-1 while enhancing selectivity for sigma-2 or other targets, depending on the complementary pharmacophore [1]. This conformational effect is not achievable with para-substituted isomers and can be exploited to fine-tune receptor subtype selectivity [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Balanced Hydrogen-Bond Donor/Acceptor Profile vs. N-(3-Chloro-2-methylphenyl) Analog for Fragment-Based Screening Suitability

The compound possesses exactly one hydrogen-bond donor (urea NH) and three hydrogen-bond acceptors (urea carbonyl, piperazine N, and fluorine), complying with the Rule of Three (Ro3) for fragment-based screening (HBD ≤ 3, HBA ≤ 3) [1]. In contrast, the closely related analog N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 897510-69-9) has the same HBD/HBA count but a higher molecular weight (347.81 vs. 313.4 g/mol) and increased lipophilicity due to the chlorine atom, potentially exceeding preferred fragment physicochemical limits . The target compound's molecular weight (313.4 Da) and XLogP (3.2) place it at the boundary of fragment and lead-like space, making it a versatile starting point for either fragment growing or lead optimization campaigns [2].

Fragment-Based Drug Discovery (FBDD) Physicochemical Property Filtering Library Design

Reduced Topological Polar Surface Area vs. Fluorophenyl-Methyl Linked Analog Enhances Predicted Oral Absorption

The target compound has a TPSA of 35.6 Ų, which is significantly lower than that of the methyl-linked analog 4-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide (estimated TPSA ≈ 38–40 Ų due to additional rotatable bonds and extended conformation) [1]. According to the Veber rules, compounds with TPSA ≤ 140 Ų and rotatable bond count ≤ 10 have favorable oral bioavailability in rats; while both compounds meet these criteria, the lower TPSA of the target compound predicts superior passive transcellular permeability [2]. The reduced TPSA of 35.6 Ų is within the optimal range (≤60 Ų) for good intestinal absorption and blood-brain barrier penetration [3].

ADME Prediction Oral Bioavailability Drug Design

Recommended Procurement and Application Scenarios for 4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (CAS 896573-66-3)


Fragment-Based Lead Discovery (FBLD) Campaigns Targeting CNS GPCRs or Ion Channels

With its low molecular weight (313.4 Da), balanced HBD/HBA count (1/3), and favorable CNS drug-like properties (XLogP3 = 3.2, TPSA = 35.6 Ų), this compound is ideally suited as a fragment hit for CNS targets such as dopamine, serotonin, or sigma receptors [1]. Its 4-fluorophenyl group provides a validated pharmacophore for cation-π interactions common in aminergic GPCR binding pockets, while the ortho-methylphenyl urea allows conformational restriction that can enhance binding selectivity during fragment growing [2].

Kinase Inhibitor Scaffold Optimization Requiring Specific Hinge-Binding Geometry

Piperazine-1-carboxamides bearing fluorinated phenyl groups have been crystallized in complex with kinases (e.g., PHIP, PDB: 5RK6) and other ATP-binding proteins as part of fragment-based screening campaigns [1]. The target compound's urea moiety can serve as a hinge-binding motif, while the 2-methylphenyl group provides a vector for extending into selectivity pockets. Its lower TPSA and lipophilicity compared to chloro-substituted analogs make it a more efficient starting point for optimizing kinase selectivity and cellular potency [2].

Sigma Receptor Ligand Development with Subtype Selectivity Goals

SAR studies on 1-phenylpiperazine derivatives have established that ortho-substitution on the N-phenyl ring modulates sigma-1 vs. sigma-2 selectivity [1]. The target compound's 2-methylphenyl group provides this ortho-substitution feature, while the 4-fluorophenyl group on the piperazine nitrogen can engage a secondary hydrophobic pocket. For programs seeking sigma-2-selective or dual sigma/opioid ligands, this compound offers a synthetically tractable starting scaffold with well-precedented SAR, unlike para-substituted or unsubstituted phenyl analogs [2].

Physicochemical Property Benchmarking in Lead Optimization Programs

The compound's computed properties (MW: 313.4, XLogP3: 3.2, TPSA: 35.6 Ų, rotatable bonds: 2) place it in an optimal region of lead-like chemical space [1]. In medicinal chemistry programs aiming to maintain CNS drug-likeness while optimizing potency, this compound serves as a benchmark for property-based design. Its 11% lower molecular weight and 0.6 unit lower logP compared to the 3-chloro-2-methylphenyl analog provide a measurable advantage in ligand efficiency metrics, which are increasingly used in procurement decisions for screening libraries [2].

Quote Request

Request a Quote for 4-(4-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.